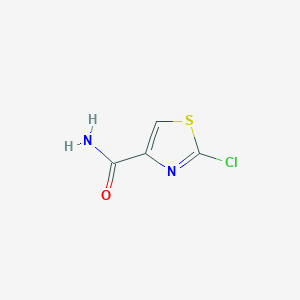

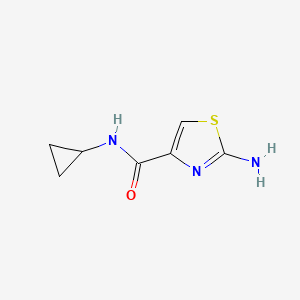

2-Cloro-1,3-tiazol-4-carboxamida

Descripción general

Descripción

2-Chloro-1,3-thiazole-4-carboxamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of 2-Chloro-1,3-thiazole-4-carboxamide and similar compounds typically involves reactions under specific conditions. For instance, one study describes the synthesis of a related compound with a yield of 60%, a melting point of 200–202 °C, and a Rf value of 0.69 (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-thiazole-4-carboxamide can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can reveal functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Thiazoles, including 2-Chloro-1,3-thiazole-4-carboxamide, are known to participate in a variety of chemical reactions. They are a basic scaffold found in many natural compounds and have been used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1,3-thiazole-4-carboxamide can be inferred from related compounds. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de tiazol, incluidos compuestos como la 2-Cloro-1,3-tiazol-4-carboxamida, han sido reconocidos por sus propiedades antimicrobianas. A menudo se estudian por su eficacia contra diversas cepas bacterianas y fúngicas. La parte estructural del tiazol es una característica común en varios agentes antimicrobianos, como la sulfathiazol .

Propiedades Anticancerígenas

La investigación ha indicado que los compuestos de tiazol exhiben prometedoras actividades anticancerígenas. Se han probado contra diversas líneas celulares de cáncer humano, incluidas las células de cáncer de hígado y de mama. La presencia del anillo de tiazol se asocia con la inhibición del crecimiento y la proliferación de las células cancerosas .

Aplicaciones Antivirales

Los tiazoles también son significativos en el desarrollo de fármacos antivirales. El anillo de tiazol es un componente en ciertos medicamentos utilizados para tratar el VIH/SIDA, como el ritonavir. La modificación de compuestos basados en tiazoles puede conducir a nuevas moléculas con potentes actividades antivirales .

Efectos Antiinflamatorios y Analgésicos

Los efectos antiinflamatorios y analgésicos de los derivados de tiazol están bien documentados. Estos compuestos se pueden diseñar para dirigirse a vías inflamatorias específicas, proporcionando alivio del dolor y la inflamación. Esto los hace valiosos en el tratamiento de enfermedades inflamatorias crónicas .

Aplicaciones Neuroprotectoras

Los derivados de tiazol han mostrado efectos neuroprotectores, que pueden ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. Su papel en la síntesis de neurotransmisores y la modulación de las vías neuroprotectoras es un área clave de investigación .

Propiedades Antioxidantes

Las propiedades antioxidantes de los tiazoles se exploran por su potencial para proteger las células del estrés oxidativo. Esto es particularmente relevante en el contexto del envejecimiento y las enfermedades relacionadas con la edad, donde el daño oxidativo juega un papel importante .

Direcciones Futuras

The future directions for research on 2-Chloro-1,3-thiazole-4-carboxamide could involve further exploration of its biological activities and potential applications in medicine and other fields. Thiazoles have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, 2-Chloro-1,3-thiazole-4-carboxamide and its derivatives could be subjects of future research in these areas.

Mecanismo De Acción

- Thiazoles are known to exhibit diverse activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

- Thiazoles may interfere with cellular processes, including DNA replication, which could explain their cytotoxic effects .

Target of Action

- interacts with specific molecular targets within the body. Although detailed information about its primary targets is not readily available, we can explore its biological effects based on related thiazole compounds.

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQPGAUWHHXQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672508 | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928256-35-3 | |

| Record name | 2-Chloro-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928256-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)